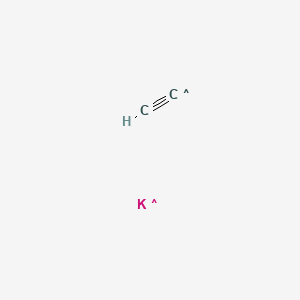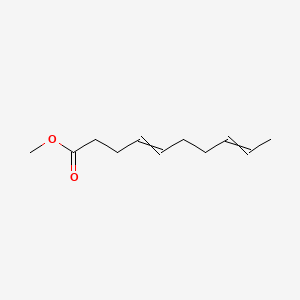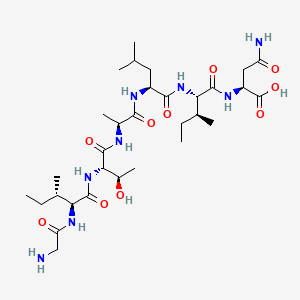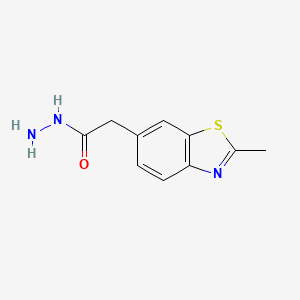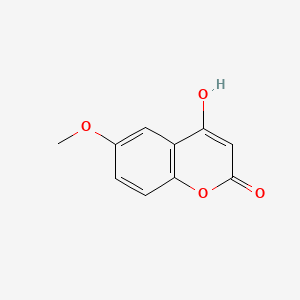
4-Hydroxy-6-methoxycoumarin
Descripción general
Descripción
4-Hydroxy-6-methoxycoumarin is a chemical compound with the molecular formula C10H8O4 . It is also known by other names such as 4-Hydroxy-6-methoxy-2H-chromen-2-one, 4-hydroxy-6-methoxychromen-2-one, and 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one .
Synthesis Analysis
The synthesis of coumarin derivatives, including this compound, has been reported in several studies . For instance, one study synthesized new coumarin derivatives from 4-hydroxycoumarin and confirmed their structures using nuclear magnetic resonance data . Another study proposed a three-step mechanism for the synthesis of 7-hydroxy-4-methylcoumarin, which could be similar to the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound includes 10 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The InChI string representation of the molecule isInChI=1S/C10H8O4/c1-13-6-2-3-9-7 (4-6)8 (11)5-10 (12)14-9/h2-5,11H,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved papers, coumarin derivatives have been reported to have various biological activities. For instance, they have shown inhibitory effects on lung cancer cell motility .Physical And Chemical Properties Analysis
The molecular weight of this compound is 192.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass and monoisotopic mass are both 192.04225873 g/mol .Aplicaciones Científicas De Investigación
Antioxidant and Cytotoxic Properties
4-Hydroxy-6-methoxycoumarin derivatives have been studied for their antioxidant and cytotoxic properties. In a study by Çelikezen et al. (2020), the synthesized derivative 6-ethoxy-4-methylcoumarin showed antioxidant activity at certain concentrations without changing oxidative status. This study underlines the potential of such derivatives in medicinal applications, particularly in the context of antioxidant properties (Çelikezen et al., 2020).
Fluorescence Quenching Studies
The interactions between various coumarins, including 7-hydroxy-6-methoxycoumarin, and selected TEMPO analogues were studied by Żamojć et al. (2018). These interactions, studied mainly in aqueous solutions using spectroscopic techniques, have implications in understanding the mechanism of oxidative stress, thus contributing to biological and medicinal research (Żamojć et al., 2018).
Synthesis and Evaluation as Antioxidants
Danis et al. (2016) synthesized a series of hydroxyl-, methoxy-, and acetoxy-substituted arylcoumarins and evaluated them for their antioxidant capacity. These compounds, including derivatives of this compound, showed promising results in scavenging radicals and chelating metal ions, highlighting their potential as therapeutic agents in diseases characterized by free-radical overproduction (Danis et al., 2016).
Cytotoxic Effects
A study by Rodrigo (2020) isolated a compound 7-hydroxy-6-methoxycoumarin from Chisocheton macrophyllus and showed its cytotoxic effect against murine leukemia cells, demonstrating the potential of such compounds in cancer research (Rodrigo, 2020).
Safety and Hazards
Direcciones Futuras
While specific future directions for 4-Hydroxy-6-methoxycoumarin are not mentioned in the retrieved papers, coumarins in general have promising pharmacological potentials due to their various biological activities . They could be further explored for their potential applications in medicinal chemistry.
Mecanismo De Acción
Target of Action
4-Hydroxy-6-methoxycoumarin, a type of coumarin, primarily targets the Major NAD (P)H-flavin oxidoreductase . This enzyme plays a crucial role in various biological processes, including the metabolism of drugs and xenobiotics, biosynthesis of antibiotics, and cellular response to oxidative stress .
Mode of Action
For instance, some coumarins have been found to inhibit the function of certain enzymes, thereby altering the normal metabolic processes .
Biochemical Pathways
This compound affects the shikimic acid pathway, which involves cinnamic acid and phenylalanine metabolism . This pathway is crucial for the biosynthesis of aromatic compounds in plants. Additionally, this compound has been found to suppress the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways . These pathways play a key role in regulating immune and inflammatory responses.
Pharmacokinetics
It’s known that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
This compound has been found to exhibit anti-inflammatory effects. It significantly reduces the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6 . Furthermore, it decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), which are involved in the production of inflammatory mediators .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to store this compound in a well-ventilated place and keep the container tightly closed to maintain its stability . Moreover, the biological activity of this compound can be affected by the physiological conditions of the body, such as pH and temperature .
Análisis Bioquímico
Biochemical Properties
For instance, some coumarins have been found to exhibit antioxidant activity, suggesting they may interact with enzymes involved in oxidative stress .
Cellular Effects
The cellular effects of 4-Hydroxy-6-methoxycoumarin are largely unknown. Related compounds have been shown to influence cell function. For example, some coumarins can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. Coumarins are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Coumarins are generally metabolized in the liver by cytochrome P450 enzymes .
Subcellular Localization
The ortho-hydroxylation of cinnamic or 4-coumaric acid, a pivotal step in the biosynthesis of coumarins, has been assigned to plastidial membranes .
Propiedades
IUPAC Name |
4-hydroxy-6-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-6-2-3-9-7(4-6)8(11)5-10(12)14-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXXRRQBVLINPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715616 | |
| Record name | 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13252-84-1 | |
| Record name | 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13252-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-6-methoxy-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




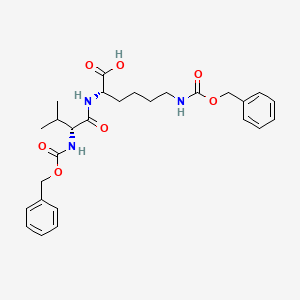

![[(Pent-3-yn-2-yl)oxy]benzene](/img/structure/B576429.png)
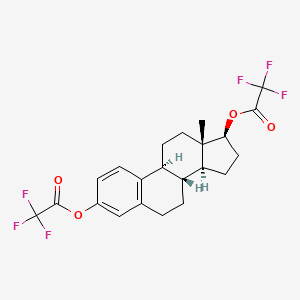
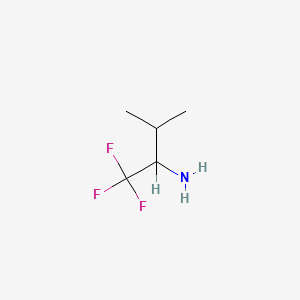
![2-(Furan-2-yl)-4-methylbenzo[d]thiazole](/img/structure/B576437.png)
